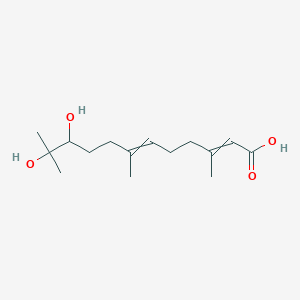
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is an organic compound with the molecular formula C16H28O4. It is a derivative of farnesoic acid and is characterized by the presence of two hydroxyl groups at positions 10 and 11, and three methyl groups at positions 3, 7, and 11 on a dodeca-2,6-dienoic acid backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid typically involves the hydroxylation of farnesoic acid or its derivatives. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes such as cytochrome P450 monooxygenases have been explored for the selective hydroxylation of farnesoic acid .
化学反応の分析
Types of Reactions
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 10,11-diketone derivatives or carboxylic acids.
Reduction: Formation of 10,11-dihydroxy-3,7,11-trimethyldodecanoic acid.
Substitution: Formation of 10,11-dihalo-3,7,11-trimethyldodeca-2,6-dienoic acid or 10,11-dialkyl-3,7,11-trimethyldodeca-2,6-dienoic acid.
科学的研究の応用
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in biological pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in metabolic pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
Farnesoic Acid: The parent compound with similar structural features but lacking the hydroxyl groups at positions 10 and 11.
Methyl Farnesoate: A methyl ester derivative of farnesoic acid with similar biological activities.
Ilicicolin B: A related compound with a similar dodeca-2,6-dienoic acid backbone but different functional groups.
Uniqueness
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is unique due to the presence of hydroxyl groups at positions 10 and 11, which confer distinct chemical reactivity and biological activity. These hydroxyl groups enable specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
113932-58-4 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC名 |
10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18) |
InChIキー |
UULZSWLWBGEDTD-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















